molecular formula C12H8N2O3 B14229161 5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one CAS No. 628715-96-8

5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one

Cat. No.: B14229161
CAS No.: 628715-96-8
M. Wt: 228.20 g/mol
InChI Key: FAYSAHJRVVISQT-UHFFFAOYSA-N
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Description

5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one is a complex organic compound that features both imidazole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one typically involves the formation of the imidazole ring followed by the construction of the benzofuran moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The benzofuran ring can be synthesized through various cyclization reactions involving ortho-hydroxyaryl ketones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the imidazole ring could lead to a fully saturated imidazole.

Scientific Research Applications

5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzofuran moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.

    Benzofuran: A compound with a fused benzene and furan ring system.

    Histidine: An amino acid containing an imidazole ring.

Uniqueness

5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one is unique due to its combination of imidazole and benzofuran moieties, which may confer distinct chemical and biological properties not found in simpler compounds.

Properties

CAS No.

628715-96-8

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

5-hydroxy-3-(1H-imidazol-5-ylmethylidene)-1-benzofuran-2-one

InChI

InChI=1S/C12H8N2O3/c15-8-1-2-11-9(4-8)10(12(16)17-11)3-7-5-13-6-14-7/h1-6,15H,(H,13,14)

InChI Key

FAYSAHJRVVISQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CC3=CN=CN3)C(=O)O2

Origin of Product

United States

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